molecular formula C17H14N2O4 B11459598 4-{(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl}-2-methoxyphenol

4-{(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl}-2-methoxyphenol

Cat. No.: B11459598
M. Wt: 310.30 g/mol
InChI Key: RAWVTZFTGGXMBI-VQHVLOKHSA-N
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Description

2-{3-[(1E)-2-(4-HYDROXY-3-METHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a methoxy group, and an oxadiazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(1E)-2-(4-HYDROXY-3-METHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the hydroxy and methoxy groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of the ethenyl linkage: This step often involves a Wittig reaction or a Heck coupling reaction to form the ethenyl linkage between the aromatic rings.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(1E)-2-(4-HYDROXY-3-METHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The ethenyl linkage can be reduced to form an ethyl linkage.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles for substitution reactions include amines and thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Ethyl-linked derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-{3-[(1E)-2-(4-HYDROXY-3-METHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{3-[(1E)-2-(4-HYDROXY-3-METHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, while the oxadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol: Shares similar functional groups but lacks the oxadiazole ring.

    (E)-2-(3-(4-Hydroxyphenyl)ethenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)malononitrile: Contains a similar ethenyl linkage but has different substituents and lacks the oxadiazole ring.

Uniqueness

The presence of the oxadiazole ring in 2-{3-[(1E)-2-(4-HYDROXY-3-METHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL distinguishes it from other similar compounds. This ring structure can enhance the compound’s stability and its ability to participate in specific interactions with biological targets, making it a unique and valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

4-[(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl]-2-methoxyphenol

InChI

InChI=1S/C17H14N2O4/c1-22-15-10-11(6-8-14(15)21)7-9-16-18-17(23-19-16)12-4-2-3-5-13(12)20/h2-10,20-21H,1H3/b9-7+

InChI Key

RAWVTZFTGGXMBI-VQHVLOKHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C2=NOC(=N2)C3=CC=CC=C3O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=NOC(=N2)C3=CC=CC=C3O)O

Origin of Product

United States

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